

Application Notes and Protocols for Rovatirelin Clinical Trials in Spinocerebellar Degeneration

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For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the clinical trial design and methodologies for investigating **Rovatirelin** in the treatment of spinocerebellar degeneration (SCD). The information is compiled from the protocols of two key Phase III clinical trials, KPS1301 and KPS1305.

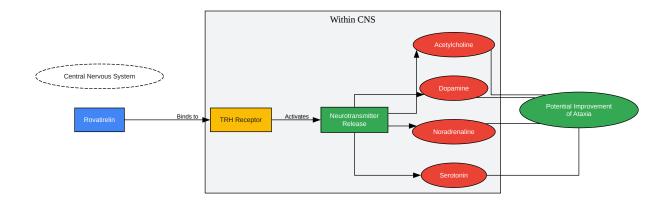
Introduction

Spinocerebellar degeneration is a group of hereditary and sporadic neurological disorders characterized by progressive ataxia due to the degeneration of the cerebellum and spinal cord. [1] **Rovatirelin** (also known as KPS-0373) is a thyrotropin-releasing hormone (TRH) analogue. [2] Its proposed mechanism of action involves binding to TRH receptors in the central nervous system, which promotes the release of neurotransmitters like acetylcholine and dopamine, potentially improving ataxic symptoms.[2][3]

Signaling Pathway of Rovatirelin

Rovatirelin, as a TRH analogue, is believed to exert its effects by activating TRH receptors, which are widely distributed in the central nervous system. This activation is thought to modulate several neurotransmitter systems, contributing to its potential therapeutic effects in spinocerebellar ataxia.





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Caption: Proposed mechanism of action for Rovatirelin.

Clinical Trial Protocols

Two major Phase III, multicenter, randomized, double-blind, placebo-controlled studies, KPS1301 and KPS1305, were conducted to evaluate the efficacy and safety of **Rovatirelin** in patients with SCD.[4]

Study Design and Endpoints



Parameter	KPS1301	KPS1305
Study Design	Randomized, double-blind, placebo-controlled, parallelgroup	Randomized, double-blind, placebo-controlled, parallel- group
Primary Endpoint	Change from baseline in the total score on the Scale for the Assessment and Rating of Ataxia (SARA)	Change from baseline in the total score on the Scale for the Assessment and Rating of Ataxia (SARA)
Secondary Endpoints	Individual SARA item scores, SF-8 scores	Individual SARA item scores, SF-8 scores
Treatment Duration	28 weeks	24 weeks
Follow-up Period	4 weeks	4 weeks

Patient Population and Eligibility Criteria

The studies enrolled patients with predominant cerebellar ataxia, including spinocerebellar ataxia type 6 (SCA6), spinocerebellar ataxia type 31 (SCA31), or cortical cerebellar atrophy (CCA).

Inclusion Criteria:

Criteria	KPS1301	KPS1305
Diagnosis	Japanese patients with spinocerebellar degeneration (SCD) with mild to moderate ataxia.	Japanese patients with spinocerebellar degeneration (SCD) with truncal and limb ataxia.
SARA Score	Total score of ≥6 and a gait score of 2–6.	Gait score of 2–6, stance score of ≥2, and scores of ≥1 for finger chase, nose-finger, and fast alternating hand movements.



Exclusion Criteria (Applicable to both trials):

- Patients with secondary ataxia.
- Patients with clinically significant hepatic, renal, or cardiovascular dysfunction.

Intervention and Dosage

- KPS1301: Patients were randomized in a 1:1:1 ratio to receive Rovatirelin 1.6 mg,
 Rovatirelin 2.4 mg, or a placebo orally.
- KPS1305: Patients were randomized in a 1:1 ratio to receive Rovatirelin 2.4 mg or a
 placebo orally.

Experimental Protocols Efficacy Assessment: Scale for the Assessment and Rating of Ataxia (SARA)

The SARA is an 8-item performance-based scale assessing gait, stance, sitting, speech disturbance, finger chase, nose-finger test, fast alternating hand movements, and heel-shin slide. The total score ranges from 0 (no ataxia) to 40 (most severe ataxia). Administration of the SARA should be performed by a trained clinician.

Protocol for SARA Administration:

- Gait: Observe the patient walking a distance of 10 meters.
- Stance: Assess the patient's ability to stand with feet together, in tandem, and on one leg.
- Sitting: Evaluate the patient's stability while sitting unsupported.
- Speech Disturbance: Assess for dysarthria during conversation.
- Finger Chase: The patient is asked to follow the examiner's finger movements.
- Nose-Finger Test: The patient alternately touches their nose and the examiner's finger.



- Fast Alternating Hand Movements: The patient performs rapid alternating movements of the hands.
- Heel-Shin Slide: The patient slides the heel of one foot up and down the shin of the other leg.

Safety Assessment

The safety of **Rovatirelin** was evaluated through the monitoring of adverse events (AEs), vital signs, body weight, 12-lead electrocardiograms (ECGs), and clinical laboratory tests.

Endocrinology Monitoring:

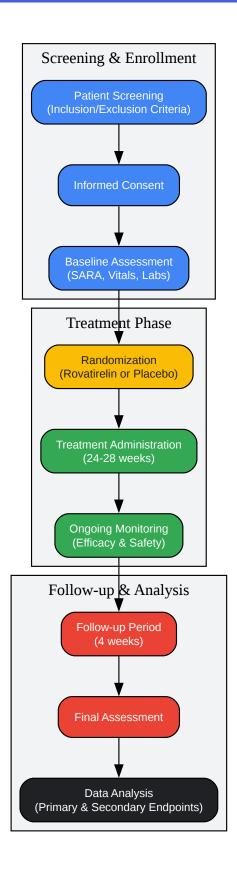
Given that **Rovatirelin** is a TRH analogue, specific attention was paid to its effects on the endocrine system. The following hormones were monitored:

- Thyroid-Stimulating Hormone (TSH)
- Free Triiodothyronine (FT3)
- Free Thyroxine (FT4)
- Prolactin (PRL)

Clinical Trial Workflow

The clinical trials followed a structured workflow from patient recruitment to data analysis.





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Caption: A high-level workflow of the **Rovatirelin** clinical trials.



Quantitative Data Summary

Patient Demographics and Baseline Characteristics

(Pooled Analysis)

Characteristic	Rovatirelin 2.4 mg (n=140)	Placebo (n=138)
Mean Age (years)	64.9	65.1
Male (%)	55.0	55.8
Mean Baseline SARA Score	15.4	15.1

Efficacy Results

In the individual Phase III trials, **Rovatirelin** did not show a statistically significant improvement in the primary endpoint compared to placebo. However, a pooled analysis of the two studies, focusing on patients who met the more stringent inclusion criteria of the KPS1305 trial, showed a statistically significant improvement in the change in total SARA score for the **Rovatirelin** 2.4 mg group.

Change in SARA Score from Baseline (Pooled Analysis)

Group	Mean Change from Baseline	P-value (vs. Placebo)
Rovatirelin 2.4 mg	-1.64	0.029
Placebo	-1.03	-

A subgroup analysis of patients with a baseline SARA score of ≥15 also showed a more pronounced improvement with **Rovatirelin** 2.4 mg compared to placebo.

Safety and Tolerability

Rovatirelin was generally well-tolerated. The most common adverse events (≥5%) reported in the **Rovatirelin** group were:

Nasopharyngitis



- Nausea
- Decreased weight
- Contusion

Most of these adverse events were mild in severity.

Conclusion

The Phase III clinical trials of **Rovatirelin** for spinocerebellar degeneration did not meet their primary endpoint individually. However, a pooled analysis suggests a potential benefit, particularly in patients with more severe ataxia. These findings have led to further discussions and the initiation of an additional Phase III trial to further evaluate its efficacy. The protocols and data presented here provide a comprehensive resource for researchers and professionals in the field of neurodegenerative disease drug development.

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